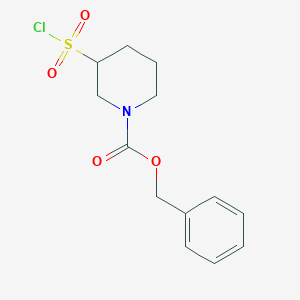

Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-chlorosulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYGNOGDLRRQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Reaction Principle

Reaction Scheme Summary

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Benzyl piperidine-1-carboxylate derivative in CH2Cl2, 0°C | Addition of water and chlorine gas bubbling for 3.5 h | Chlorosulfonylation at 3-position of piperidine ring |

| 2 | Separation and drying | Organic layer dried over Na2SO4 and filtered | Crude benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate solution |

Analytical and Purification Techniques

- Monitoring: Thin layer chromatography (TLC) is used to track the consumption of the starting material and formation of the product.

- Purification: The crude product solution can be used directly in subsequent synthesis steps; however, chromatographic purification or recrystallization may be applied depending on the downstream application requirements.

- Characterization: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the compound.

Representative Data from Literature

| Parameter | Value/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Common organic solvent for chlorosulfonation |

| Temperature | 0°C | Controlled to minimize side reactions |

| Reaction Time | 3.5 hours | Chlorine gas bubbling duration |

| Chlorine Source | Cl2 gas | Bubbling through reaction mixture |

| Work-up | Drying over Na2SO4, filtration | Standard organic work-up procedure |

| Monitoring | TLC (petroleum ether/EtOAc 5:1) | To confirm reaction progress |

| Yield | High (not explicitly quantified) | Based on TLC and subsequent use |

Notes on Related Synthetic Routes and Catalysts

While the direct chlorosulfonation method is the main approach, other synthetic routes to precursors (such as benzyl piperidine-1-carboxylate derivatives) involve asymmetric reductions and catalytic hydrogenations using chiral catalysts (e.g., Iridium complexes with chiral ligands) to obtain optically pure intermediates. These precursors are then subjected to chlorosulfonylation as described above.

Scientific Research Applications

Synthetic Organic Chemistry

Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its chlorosulfonyl group allows for electrophilic reactions, making it useful for the formation of more complex molecules. The compound can undergo nucleophilic substitution reactions, which are essential for synthesizing various derivatives:

- Synthesis of Pharmaceutical Intermediates : The compound can be utilized to create intermediates for drug development, particularly in synthesizing enzyme inhibitors and receptor ligands.

- Modification of Biological Molecules : Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for studying protein interactions and enzyme inhibition.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in developing treatments for various diseases. For instance, its reactivity with biological macromolecules allows researchers to explore its pharmacodynamics and therapeutic potential .

- Pharmaceutical Development : The unique structural features of this compound make it an attractive candidate for developing new pharmaceuticals targeting neurological disorders and other conditions .

Biological Research

The biological activity of this compound is primarily attributed to its reactive chlorosulfonyl group:

- Protein Interaction Studies : The compound has been shown to modify proteins by forming covalent bonds with nucleophilic residues, which can alter their function. This property is particularly useful in studying enzyme mechanisms and cellular signaling pathways.

- Investigating Mechanisms of Action : Research involving this compound helps elucidate the mechanisms through which certain drugs exert their effects by modifying target proteins or enzymes .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals due to its reactivity and ability to form various derivatives that are valuable in different industrial processes.

- Chemical Synthesis : Its role as a precursor in the synthesis of other chemical compounds underscores its importance in chemical manufacturing industries.

Case Studies and Research Findings

Research studies have highlighted the potential of this compound as a promising candidate for further exploration:

- A study focused on its role as an enzyme inhibitor demonstrated significant activity against specific targets, suggesting potential therapeutic applications .

- Investigations into its interaction with biological macromolecules revealed insights into its mechanism of action, paving the way for future drug development efforts targeting similar pathways .

Mechanism of Action

The mechanism by which Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate (CAS 1211587-42-6)

- Structure : Chlorosulfonyl group attached to a methyl branch at the 4-position of the piperidine ring.

- Molecular Formula: C₁₄H₁₈ClNO₄S (identical to the 3-isomer) .

- Reactivity: Positional differences influence steric and electronic effects.

- Applications : Used in the synthesis of protease inhibitors and kinase modulators .

Benzyl 3-chloropiperidine-1-carboxylate (CAS 1353965-30-6)

- Structure : Chlorine atom directly attached to the piperidine ring at the 3-position.

- Molecular Formula: C₁₃H₁₆ClNO₂ (lacks the sulfonyl group) .

- Reactivity : The chloro group is less reactive than chlorosulfonyl, limiting its utility in coupling reactions. Primarily used as an intermediate in alkaloid synthesis .

tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS 1260664-44-5)

- Structure : tert-Butyl ester instead of benzyl, with chlorosulfonyl at the 3-position.

- Molecular Formula: C₁₀H₁₈ClNO₄S .

- Reactivity: The tert-butyl group offers enhanced stability under basic conditions compared to the benzyl ester, which is prone to hydrogenolysis .

Functional Group Variations

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

- Structure : Ethoxycarbonylpropyl group at the 4-position.

- Molecular Formula: C₁₈H₂₃NO₄ .

- Reactivity : The ester side chain enables conjugation with amines or alcohols but lacks the electrophilic character of chlorosulfonyl groups .

Key Data Table

Biological Activity

Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₆ClNO₄S and a molecular weight of 317.79 g/mol. Its structure consists of a piperidine ring substituted with a benzyl group, a chlorosulfonyl group at the 3-position, and a carboxylate group at the 1-position. This configuration imparts significant reactivity, particularly due to the electrophilic nature of the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

The biological activity of this compound primarily arises from its ability to react with various nucleophiles in biological systems. The chlorosulfonyl group facilitates the modification of proteins and enzymes, potentially leading to inhibition or alteration of their functions. This mechanism is crucial for understanding its role in biochemical pathways and interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes through covalent modification. This property makes it a valuable tool in studying enzyme kinetics and protein interactions. For instance, it has been shown to affect fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting potential applications in pain management and anxiety treatment .

Antitumor Activity

Preliminary studies have indicated that derivatives of piperidine compounds exhibit antitumor properties. While specific data on this compound's antitumor activity remains limited, its structural analogs have demonstrated promising results against various cancer cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound's reactivity may also extend to antimicrobial applications. Similar piperidine derivatives have shown efficacy against bacterial and fungal strains, suggesting that this compound could possess similar properties worth exploring in further studies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the key considerations for synthesizing Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate in a laboratory setting?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A chlorosulfonyl group is introduced at the 3-position via sulfonation followed by chlorination. The benzyl carboxylate group is added using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key considerations include:

- Temperature control : Exothermic reactions during sulfonation require cooling to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred for their ability to stabilize intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials, with purity verified via HPLC or NMR .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) in a cool, dry, and dark environment (-20°C for long-term storage). Avoid proximity to oxidizing agents due to the reactive chlorosulfonyl group .

- Decomposition risks : Exposure to moisture may hydrolyze the chlorosulfonyl group, releasing HCl gas. Monitor for discoloration or gas formation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR spectroscopy : H and C NMR confirm the piperidine backbone, chlorosulfonyl group, and benzyl ester substitution patterns.

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClNOS).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC : Quantifies purity (>95% for most synthetic applications) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chlorosulfonyl group in this compound?

The chlorosulfonyl group (-SOCl) acts as a reactive electrophile. In nucleophilic substitution (e.g., with amines or alcohols):

- Step 1 : The nucleophile (e.g., -NH) attacks the sulfur atom, forming a tetrahedral intermediate.

- Step 2 : Departure of the chloride ion yields a sulfonamide or sulfonate ester.

- Kinetics : Reaction rates depend on solvent polarity (DMF accelerates SN2 pathways) and steric hindrance around the sulfonyl group . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can computational methods predict the reactivity of this compound with biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., proteases) by analyzing hydrogen bonds and hydrophobic interactions. The chlorosulfonyl group may act as a covalent inhibitor, forming stable adducts with catalytic residues .

- QSAR modeling : Correlates substituent effects (e.g., replacing benzyl with other aryl groups) on bioactivity. Parameters like logP and polar surface area inform pharmacokinetic predictions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Comparative SAR studies : Systematically modify substituents (e.g., replacing -Cl with -F or -NH) and assess activity changes. For example, fluorinated analogs (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) show enhanced metabolic stability but reduced solubility .

- Orthogonal assays : Use both enzymatic (e.g., IC) and cell-based assays to confirm target engagement versus off-target effects. Discrepancies may arise from assay conditions (e.g., buffer pH affecting sulfonamide reactivity) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Reactor design : Continuous flow systems improve heat dissipation during exothermic sulfonation steps, reducing side products .

- Work-up optimization : Replace column chromatography with liquid-liquid extraction or crystallization for cost-effective purification.

- Safety protocols : Implement real-time monitoring for HCl gas release during large-scale reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.